
2-ethyl-4aH-quinazoline-4-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-4aH-quinazoline-4-thione is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a thione group in the structure of this compound adds to its unique chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Cyclization of Precursors: One common method involves the cyclization of 2-aminobenzamides with appropriate reagents.
Thionation of Oxo Analogs: Another approach is the thionation of quinazolin-4-ones using reagents like phosphorus pentasulfide.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
Types of Reactions:
Oxidation: Quinazoline-4-thione derivatives can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction of quinazoline-4-thione can lead to the formation of quinazoline-4-ol derivatives.
Substitution: The thione group in this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, bases like sodium hydride.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Quinazoline-4-ol derivatives.
Substitution: Alkylated quinazoline derivatives.
Applications De Recherche Scientifique
2-Ethyl-4aH-quinazoline-4-thione has been explored for various scientific research applications due to its unique chemical properties:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Quinazoline derivatives, including this compound, have shown potential as antimicrobial and anticancer agents.
Medicine: The compound has been investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mécanisme D'action
The mechanism of action of 2-ethyl-4aH-quinazoline-4-thione involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Quinazoline-4-one: Lacks the thione group, resulting in different chemical reactivity and biological activity.
2-Methylquinazoline-4-thione: Similar structure but with a methyl group instead of an ethyl group, leading to variations in its properties.
Quinazoline-2,4-dione: Contains two oxo groups instead of a thione group, affecting its reactivity and applications.
Uniqueness:
- The presence of the thione group in 2-ethyl-4aH-quinazoline-4-thione imparts unique chemical properties, making it more reactive in certain types of reactions.
- Its specific structure allows for distinct interactions with biological targets, contributing to its potential therapeutic applications .
Propriétés
Formule moléculaire |
C10H10N2S |
|---|---|
Poids moléculaire |
190.27 g/mol |
Nom IUPAC |
2-ethyl-4aH-quinazoline-4-thione |
InChI |
InChI=1S/C10H10N2S/c1-2-9-11-8-6-4-3-5-7(8)10(13)12-9/h3-7H,2H2,1H3 |
Clé InChI |
YUXKANUOLSFIAY-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=S)C2C=CC=CC2=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


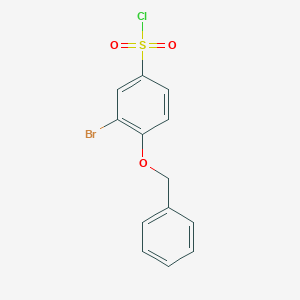
![N-[5-[3-(benzenesulfonamido)phenyl]pyrazolidin-3-yl]-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B12354801.png)
![5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-3H-pyridine-3-carbonitrile](/img/structure/B12354802.png)
![5,6,7,8a-tetrahydro-1H-imidazo[1,2-b]pyridazin-8-one](/img/structure/B12354815.png)
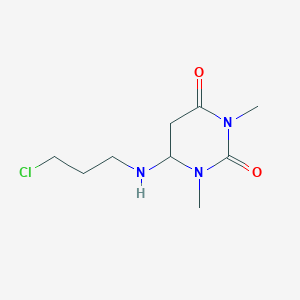
![(3E)-5-Fluoro-4-imino-3-[5-(4-methylpiperazin-1-yl)-1,3-dihydro-2H-benzimidazol-2-ylidene]-4,4a-dihydroquinolin-2(3H)-one](/img/structure/B12354826.png)
![6-Amino-4-(2,5-dimethoxyphenyl)-3-naphthalen-2-yl-1,2,3,3a,4,7a-hexahydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12354831.png)
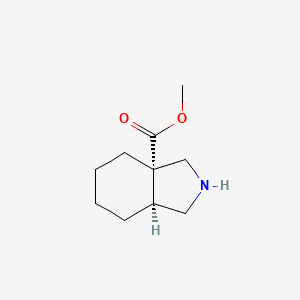
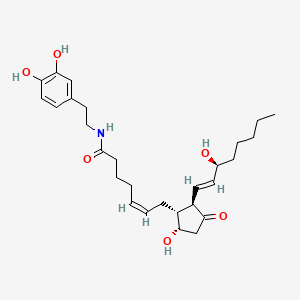

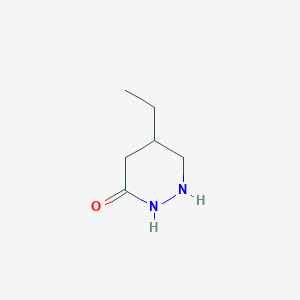
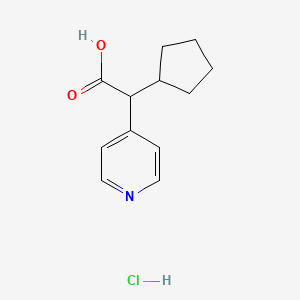
![4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-4aH-quinolin-2-one;2-hydroxypropanoic acid](/img/structure/B12354871.png)
![19-Norpregn-4-ene-3,20-dione,17-[(1-oxohexyl)oxy]-](/img/structure/B12354878.png)
